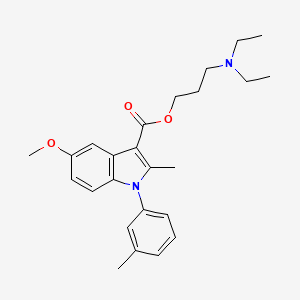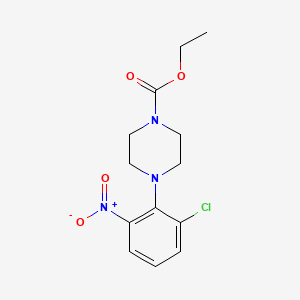![molecular formula C20H14F2N4O2S3 B11488274 2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(4-fluorophenyl)acetamide]](/img/structure/B11488274.png)
2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(4-fluorophenyl)acetamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-CYANO-5-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2-THIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a thiazole ring, cyano group, and fluorophenyl groups. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.
Preparation Methods
The synthesis of 2-{[4-CYANO-5-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2-THIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE involves multiple steps, including the formation of the thiazole ring and the introduction of the cyano and fluorophenyl groups. Common synthetic routes include the use of reagents such as thioamides, nitriles, and fluorobenzenes under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[4-CYANO-5-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2-THIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: It may have therapeutic potential due to its unique structure and biological activities.
Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-{[4-CYANO-5-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2-THIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar compounds to 2-{[4-CYANO-5-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2-THIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE include other thiazole derivatives and fluorophenyl-containing compounds These compounds may share similar chemical properties and biological activities but differ in their specific structures and functional groups
Properties
Molecular Formula |
C20H14F2N4O2S3 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
2-[[4-cyano-3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H14F2N4O2S3/c21-12-1-5-14(6-2-12)24-17(27)10-29-19-16(9-23)20(31-26-19)30-11-18(28)25-15-7-3-13(22)4-8-15/h1-8H,10-11H2,(H,24,27)(H,25,28) |
InChI Key |
KFXRGOFYIVBCAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=CC=C(C=C3)F)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-amino-6-(2-chlorophenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide](/img/structure/B11488197.png)

![4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]butanamide](/img/structure/B11488206.png)
![6-butyl-1,3-dimethyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11488212.png)
![4,4-dimethyl-13-(3-methylbutoxy)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11488220.png)
![4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B11488221.png)
![2-[7,7-dimethyl-4-(3-methylphenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11488228.png)
![N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide](/img/structure/B11488237.png)
![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11488242.png)
![1-methyl-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B11488253.png)
![N-(2-cyanophenyl)-2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11488273.png)
![ethyl 5-{[4-(4-bromo-1H-pyrazol-1-yl)phenyl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B11488276.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}pentanamide](/img/structure/B11488280.png)

